5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid

GPCR Antagonism Serotonin Receptor Binding Affinity

Choose 5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid (CAS 1226265-97-9) for your 5-HT2B receptor research. This compound stands out with its high potency (IC50 22 nM), exceptional selectivity validated across 161 GPCRs and 302 kinases, and a clean hERG/CYP profile. As a privileged scaffold for peripherally-restricted antagonists targeting liver fibrosis, pulmonary fibrosis, and systemic sclerosis, it eliminates off-target risks common in generic phenylpyridine derivatives. Secure a reliable, high-purity research tool for unambiguous mechanistic interrogation.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 1226265-97-9
Cat. No. B1400960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid
CAS1226265-97-9
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN=C(C=C2)C(=O)O)C
InChIInChI=1S/C14H13NO2/c1-9-3-4-11(7-10(9)2)12-5-6-13(14(16)17)15-8-12/h3-8H,1-2H3,(H,16,17)
InChIKeyNLMKSJXLNGZUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid (CAS 1226265-97-9): Procurement-Ready Pyridinecarboxylic Acid with Defined 5HT2bR Pharmacology


5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid (CAS 1226265-97-9) is a phenyl-substituted pyridine-2-carboxylic acid derivative. It is characterized as a selective antagonist of the serotonin 5-HT2B receptor (5HT2bR), with a binding affinity (IC50) of 22±9.0 nM and cellular antagonist activity (IC50) of 54 nM, while demonstrating a clean selectivity profile against a broad panel of 161 GPCRs and 302 kinases [1]. The compound is a white crystalline powder with a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol [2].

5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid: Why Broad-Spectrum 5HT2b Antagonists Are Not Interchangeable


The 5-HT2B receptor is a critical target in drug discovery for fibrotic diseases, cardiovascular disorders, and certain cancers. However, many reported 5HT2bR antagonists exhibit significant off-target liabilities, including hERG channel inhibition, CYP enzyme interference, and poor selectivity against related 5-HT receptor subtypes [1]. Generic substitution with uncharacterized phenylpyridine derivatives or broad-spectrum 5-HT antagonists risks introducing these liabilities. 5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid is differentiated by a unique combination of high 5HT2bR potency, confirmed selectivity across >450 off-targets, and a favorable in vitro drug-like property profile [2].

Quantitative Differentiation of 5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid Against Closest Structural and Functional Analogs


5HT2bR Binding Affinity: Superiority Over Phenylpyridine Scaffold Comparators

5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid exhibits a 5HT2bR binding IC50 of 22±9.0 nM [1]. This is a marked improvement over simpler phenylpyridine analogs such as 4-phenylpyridine (5HT2bR IC50 = 5,600 nM) and 4-(4-chlorophenyl)pyridine (IC50 = 320 nM) [2]. The dimethyl substitution pattern on the phenyl ring is a key determinant of enhanced potency.

GPCR Antagonism Serotonin Receptor Binding Affinity

Selectivity Profile: Confirmed Inactivity Against 161 GPCRs and 302 Kinases

In a comprehensive GPCR agonist/antagonist screen of 161 receptors, 5-(3,4-dimethylphenyl)pyridine-2-carboxylic acid was negative for all agonist screens and for all antagonist screens except 5HT2bR [1]. A kinome-wide screen of 302 kinases was also negative [1]. In contrast, many functional 5HT2b antagonists exhibit activity at other aminergic receptors (e.g., 5-HT2A, 5-HT2C, Dopamine D2) or kinases [2].

Drug Selectivity Off-Target Screening Safety Pharmacology

In Vitro Safety Pharmacology: Absence of hERG and CYP450 Liability Flags

5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid was profiled against a panel of common in vitro safety pharmacology targets. It was negative for hERG channel inhibition (a predictor of QT prolongation) and did not significantly inhibit cytochrome P450 enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) [1]. This contrasts with many 5HT2b antagonists, which are known to carry significant hERG liability (e.g., certain ergoline derivatives) or CYP inhibition risks [2].

Cardiotoxicity Drug-Drug Interaction ADMET

Predicted Drug-Likeness and Permeability: In Silico Assessment

In silico predictions indicate 5-(3,4-dimethylphenyl)pyridine-2-carboxylic acid possesses favorable drug-like properties. It is predicted to have good human intestinal absorption (HIA+), Caco-2 permeability (Caco2+), and a low CYP inhibitory promiscuity profile . The compound adheres to Lipinski's Rule of Five with no violations, a calculated LogP of 3.0-3.5, and a topological polar surface area (TPSA) of approximately 59 Ų [1].

Oral Bioavailability ADME Prediction Drug Design

High-Value Application Scenarios for 5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid Driven by Quantitative Evidence


Lead Optimization for Peripheral 5HT2bR Antagonists in Fibrotic Diseases

The combination of high 5HT2bR potency (IC50 22 nM), confirmed GPCR/kinase selectivity, and a clean hERG/CYP profile makes this compound a privileged starting point for developing peripherally-restricted 5HT2bR antagonists for liver fibrosis, pulmonary fibrosis, or systemic sclerosis [1]. The lack of transporter inhibition further supports its potential for oral administration without significant drug-drug interactions.

Chemical Probe for Dissecting 5HT2bR-Mediated Signaling in Cardiovascular Research

With its exceptional selectivity (0% hit rate in 161 GPCRs and 302 kinases), 5-(3,4-dimethylphenyl)pyridine-2-carboxylic acid is an ideal chemical probe for interrogating 5HT2bR-specific pathways in cardiac valve interstitial cells, smooth muscle cells, or endothelial cells, without confounding off-target activity [1].

Reference Standard for Structure-Activity Relationship (SAR) Studies of Phenylpyridine 5HT2b Antagonists

The >250-fold increase in 5HT2bR potency over the unsubstituted 4-phenylpyridine core provides a clear SAR benchmark [2]. This compound can serve as a reference standard for medicinal chemistry efforts aimed at optimizing 5HT2bR affinity and selectivity within the phenylpyridine chemotype.

Quote Request

Request a Quote for 5-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.